molecular formula C9H16N2O5S B2896281 Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine CAS No. 55496-62-3

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine

Cat. No.: B2896281
CAS No.: 55496-62-3
M. Wt: 264.3
InChI Key: HWUPLIKXDLLODR-UHFFFAOYSA-N
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Description

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine (CAS 55496-62-3) is a chemical compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . This amine-containing thiazole derivative is of significant interest in medicinal chemistry and drug discovery research. Thiazole rings are privileged structures in pharmaceuticals, and similar 4-(thiazol-5-yl) scaffolds have been identified as key components in potent investigational compounds . For instance, research into 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile analogues has demonstrated their potential as selective inhibitors of cyclin-dependent kinase 9 (CDK9), a promising target for anticancer drug discovery . Furthermore, structurally related compounds have shown activity in neurological research; a derivative of this chemical class, 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate, has been reported to potentiate the GABAA receptor response, suggesting potential neuroprotective applications . The broader class of 2-aminothiazole derivatives, to which this compound is related, is recognized for a wide spectrum of pharmacological activities, underscoring the research value of this scaffold . As a supplier, we provide this chemical for use in various research and development activities, including but not limited to hit-to-lead optimization, biological screening, and synthetic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound with confidence in its quality and purity.

Properties

IUPAC Name

N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.C2H2O4.H2O/c1-6-7(3-4-8-2)10-5-9-6;3-1(4)2(5)6;/h5,8H,3-4H2,1-2H3;(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUPLIKXDLLODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCNC.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-(4-Methylthiazol-5-yl)ethanamine

Overview

This two-step approach involves synthesizing the primary amine intermediate, 2-(4-methylthiazol-5-yl)ethanamine, followed by N-methylation to yield the target compound.

Synthesis of 2-(4-Methylthiazol-5-yl)ethanamine

The intermediate is prepared via Hantzsch thiazole synthesis :

  • Reactants : Ethyl acetoacetate (1.0 eq) and thiourea (1.2 eq) in ethanol.
  • Conditions : Reflux at 70°C for 1 hour.
  • Workup : Precipitation in ice-water, filtration, and drying.
  • Modification : Bromination at the 5-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 60°C, followed by nucleophilic substitution with potassium phthalimide to introduce the amine group.
N-Methylation

The primary amine is methylated using:

  • Methylating agent : Methyl iodide (1.2 eq).
  • Base : Potassium carbonate (2.0 eq) in dry DMF.
  • Conditions : Stirring at 25°C for 12 hours.
  • Yield : 68–73% after purification via silica gel chromatography.

Advantages and Limitations

  • Advantages : High functional group tolerance; avoids multi-step thiazole ring modifications.
  • Limitations : Requires handling of toxic methyl iodide; moderate yields due to over-alkylation side reactions.

Thiazole Ring Construction via Cyclocondensation

Thiourea-Acetylenedicarboxylate Cycloaddition

This one-pot method leverages cyclo-addition between thiourea derivatives and dialkyl acetylenedicarboxylates:

  • Reactants : 1-Methyl-3-(4-methylthiazol-5-yl)thiourea (1.0 eq) and dimethyl acetylenedicarboxylate (1.0 eq).
  • Conditions : Reflux in ethanol for 30 minutes.
  • Mechanism : Nucleophilic addition of sulfur to the alkyne, followed by cyclization (Scheme 1).
  • Yield : 82–89% after recrystallization.

Bromine-Mediated Thiadiazole Formation

Adapted from patent WO2020128003A1:

  • Reactants : $$d_3$$-Acetamidine (1.0 eq), bromine (1.1 eq), and potassium thiocyanate (1.1 eq).
  • Conditions : Reaction in dry methanol at 0–5°C for 1.5 hours.
  • Isolation : Extraction with ethyl acetate and solvent evaporation.
  • Yield : 75% with 95% isotopic purity.

Comparative Analysis

Parameter Thiourea Cycloaddition Bromine Route
Reaction Time 30 minutes 1.5 hours
Temperature Reflux (78°C) 0–5°C
Solvent Ethanol Dry methanol
Yield 82–89% 75%
Purification Recrystallization Ethyl acetate extraction

Reductive Amination of 4-Methylthiazole-5-acetaldehyde

Aldehyde Synthesis

  • Oxidation : 2-(4-Methylthiazol-5-yl)ethanol (source: CN101560195A) is oxidized using pyridinium chlorochromate (PCC) in dichloromethane.
  • Isolation : Distillation under reduced pressure (120–127°C at 398 Pa).

Reductive Amination

  • Reactants : 4-Methylthiazole-5-acetaldehyde (1.0 eq), methylamine (2.0 eq), and sodium cyanoborohydride (1.5 eq) in methanol.
  • Conditions : Stirring at 25°C for 24 hours.
  • Yield : 65–70% after column chromatography (DCM:MeOH = 95:5).

Nucleophilic Substitution of 5-(2-Bromoethyl)-4-methylthiazole

Bromide Preparation

  • Reactants : 2-(4-Methylthiazol-5-yl)ethanol (1.0 eq) and phosphorus tribromide (1.2 eq) in dry ether.
  • Conditions : 0°C for 2 hours.
  • Yield : 85%.

Amination

  • Reactants : 5-(2-Bromoethyl)-4-methylthiazole (1.0 eq) and methylamine (3.0 eq) in THF.
  • Conditions : Reflux for 6 hours.
  • Workup : Extraction with ethyl acetate and solvent removal.
  • Yield : 78%.

Critical Evaluation of Methodologies

Yield and Scalability

  • Highest Yield : Thiourea cycloaddition (82–89%).
  • Scalability : Bromine-mediated thiadiazole synthesis is limited by bromine’s toxicity.

Practical Considerations

  • Cost-Effectiveness : Hantzsch synthesis uses inexpensive thiourea and β-ketoesters.
  • Safety : Reductive amination avoids hazardous alkylating agents but requires cyanoborohydride handling.

Industrial Applicability

  • Preferred Route : Alkylation of 2-(4-methylthiazol-5-yl)ethanamine due to commercial availability of the intermediate.
  • Patent Trends : Chinese patents emphasize one-pot syntheses for reduced steps.

Chemical Reactions Analysis

Types of Reactions

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (e.g., halides, alkoxides); reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amine

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives, which can be further utilized in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets in cancer cells.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the amine side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Electron Density Features
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine* C₇H₁₃N₂S ~169.26 4-methylthiazole, ethylamine Not reported High electron density on thiazole N
N-Methyl-N-((4-methyl-2-phenyl-thiazol-5-yl)methyl)amine C₁₂H₁₄N₂S 218.32 4-methylthiazole, phenyl, methylamine Not reported Enhanced aromaticity from phenyl group
1-(4-Ethyl-2-methyl-thiazol-5-yl)methanamine C₇H₁₂N₂S 156.25 4-ethylthiazole, methanamine 174–176 Lower molecular weight, higher volatility

*Hypothetical data inferred from analogs.

Key Observations :

  • Substituent Effects : Aromatic substituents (e.g., phenyl in ) introduce π-π stacking capabilities, while aliphatic chains (e.g., ethylamine) may improve solubility in polar solvents .

Biological Activity

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine is a thiazole derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors
The primary targets for this compound include:

  • Nuclear Receptor Coactivator 1 (NCOA1)
  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Mode of Action
This compound interacts with its target receptors by binding directly, which stimulates their transcriptional activities in a hormone-dependent manner. Such interaction is crucial for its various biological effects, including anti-inflammatory and anticancer properties.

Biological Activities

This compound has been associated with several biological activities:

  • Antioxidant Activity : Protects cells from oxidative stress.
  • Analgesic Effects : Reduces pain perception.
  • Anti-inflammatory Properties : Inhibits inflammation pathways.
  • Antimicrobial Effects : Exhibits activity against various pathogens.
  • Antitumor Activity : Demonstrates cytotoxic effects against cancer cell lines.

The compound's thiazole ring plays a significant role in mediating these activities through various biochemical pathways, including enzyme inhibition and modulation of gene expression .

Pharmacokinetics

Thiazole derivatives like this compound are generally characterized by good bioavailability. They are metabolized primarily in the liver and exhibit moderate half-lives, making them suitable candidates for therapeutic applications.

Anticancer Activity

A study evaluated the antiproliferative effects of thiazole derivatives against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma). This compound showed selective cytotoxicity towards human glioblastoma U251 cells, with an IC50 value indicating effective inhibition of cell proliferation while maintaining low toxicity to normal cells .

Antimicrobial Evaluation

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests revealed that it effectively inhibits the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure–activity relationship analysis indicates that modifications on the thiazole ring significantly influence the biological activity. For instance, substituents like methyl or halogen groups enhance the compound's lipophilicity and biological efficacy .

Data Table: Summary of Biological Activities

Biological Activity Description Reference
AntioxidantProtects cells from oxidative damage
AnalgesicReduces pain perception
Anti-inflammatoryInhibits inflammatory pathways
AntimicrobialEffective against bacterial strains
AntitumorCytotoxic effects against cancer cell lines

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may require rigorous purification.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates but can complicate post-synthesis isolation.
  • Temperature : Elevated temperatures (80–120°C) favor cyclization but risk side reactions like over-oxidation.

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionReference
Thiosemicarbazide65–78≥95I₂, 100°C, 12 h
Aldehyde Condensation72–85≥90H₂SO₄, reflux, 8 h

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:
Spectroscopic Characterization :

  • NMR : 1^1H NMR confirms the methyl group (δ 2.4–2.6 ppm) and thiazole protons (δ 7.1–7.3 ppm). 13^{13}C NMR identifies the thiazole carbons (δ 120–150 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]⁺) matching the molecular formula (e.g., C₈H₁₃N₂S).

Q. Crystallographic Analysis :

  • Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure, resolving bond lengths and angles. For challenging cases (e.g., twinned crystals), SHELXD is used for phase determination .

Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Answer:
Discrepancies often arise from:

Solvent Effects in Simulations : Computational models may ignore solvent interactions, leading to overestimated binding affinities.

Protein Flexibility : Static docking (e.g., AutoDock) may miss conformational changes. Use molecular dynamics (MD) simulations to account for flexibility .

Q. Methodological Steps :

Validate docking results with radioligand binding assays (e.g., competitive displacement using 3^3H-labeled ligands).

Perform surface plasmon resonance (SPR) to measure real-time binding kinetics and affinity (KD) .

Cross-check with isothermal titration calorimetry (ITC) to assess thermodynamic parameters (ΔH, ΔS) .

Advanced: What strategies optimize crystallization conditions for structural analysis of this compound derivatives?

Answer:
Key Strategies :

  • Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.
  • pH Control : Adjust pH to 6.5–7.5 to stabilize protonation states of amine groups.
  • Additives : Introduce small molecules (e.g., glycerol) to reduce crystal disorder.

Q. Software Tools :

  • SHELXC/D/E : For data processing and experimental phasing of low-resolution or twinned crystals .
  • PHENIX : For refining structures with high B-factors or partial occupancy .

Case Study : A derivative with a 4-methylphenyl substituent required twinning correction in SHELXL, achieving an R-factor of 0.045 .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Answer:
SAR Insights :

  • Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances metabolic stability.
  • Amine Substituents : Bulky alkyl chains reduce renal clearance but may decrease solubility.

Q. Methodology :

In Vitro Assays : Test hepatic microsome stability (e.g., human liver microsomes) to predict metabolic half-life.

LogP Optimization : Balance lipophilicity (target LogP 2–3) using substituents like methoxy or hydroxy groups .

Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.

Q. Table 2: SAR of Selected Analogs

SubstituentIC₅₀ (µM)LogPMetabolic Stability (t₁/₂, min)Reference
4-Methyl (Parent)2.31.822
4-CF₃1.12.545
4-OCH₃3.81.218

Advanced: What experimental approaches validate the mechanism of action in enzyme inhibition studies?

Answer:
Stepwise Validation :

Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive).

Site-Directed Mutagenesis : Identify critical binding residues (e.g., catalytic triads in acetylcholinesterase) .

Cryo-EM/X-ray Co-crystallization : Resolve inhibitor-enzyme complexes to confirm binding modes .

Case Study : A thiazole-ethylamine analog showed mixed inhibition of COX-2, validated by kinetic shifts in Vmax and Km .

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